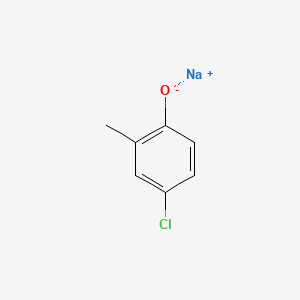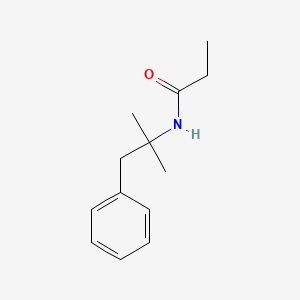
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde
Overview
Description
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexene ring substituted with a 4-chlorophenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-1-Cyclohexene-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-1-Cyclohexene-1-methanol.
Substitution: 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde.
Scientific Research Applications
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-fluorophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde
Uniqueness
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C13H13ClO |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-9H,1-4H2 |
InChI Key |
KPIDAOFOHPLXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

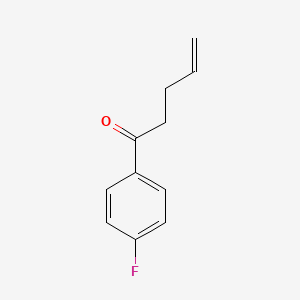
![N-{4-[4-(Methylthio)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B8712685.png)

![5-Methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8712700.png)
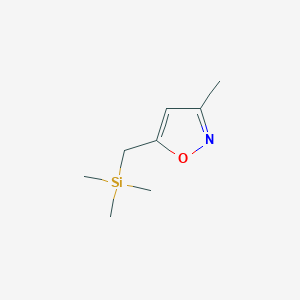
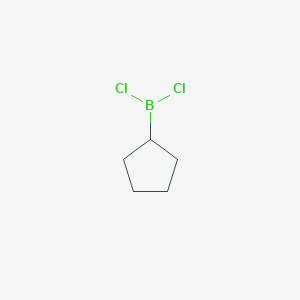
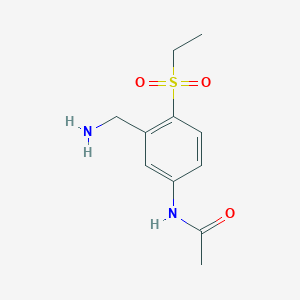
![ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)
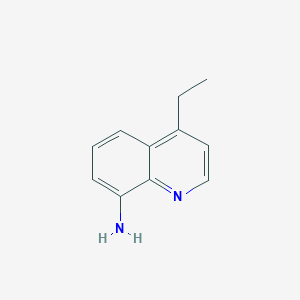

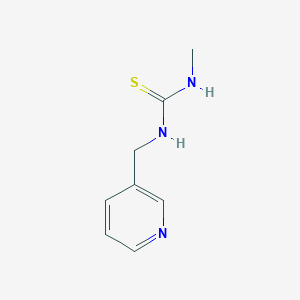
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
